molecular formula CH2I2 B3331853 Diiodomethane (13C) CAS No. 86128-37-2

Diiodomethane (13C)

Cat. No.: B3331853
CAS No.: 86128-37-2
M. Wt: 268.828 g/mol
InChI Key: NZZFYRREKKOMAT-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodomethane (13C), also known as methylene iodide (13C), is a chemical compound with the formula 13CH2I2. It is a heavy, colorless liquid that is used in various fields of research and industry. The compound is characterized by the presence of the carbon-13 isotope, which makes it useful in isotopic labeling studies.

Preparation Methods

Diiodomethane (13C) can be synthesized through several methods:

    Finkelstein Reaction: This method involves the reaction of dichloromethane with sodium iodide in acetone. The reaction proceeds as follows[ \text{CH}_2\text{Cl}_2 + 2\text{NaI} \rightarrow \text{CH}_2\text{I}_2 + 2\text{NaCl} ]

    Reduction of Iodoform: Another method involves the reduction of iodoform (CHI3) with elemental phosphorus or sodium arsenite[ \text{CHI}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{I}_2 + \text{NaI} + \text{Na}_3\text{AsO}_4 ] These methods are commonly used in both laboratory and industrial settings.

Chemical Reactions Analysis

Diiodomethane (13C) undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Simmons-Smith Reaction: Diiodomethane (13C) is used in the Simmons-Smith reaction to form cyclopropanes from alkenes. The reaction involves the formation of a zinc-carbenoid intermediate[ \text{R}_2\text{C}=\text{CR}_2 + \text{CH}_2\text{I}_2 + \text{Zn}(\text{Cu}) \rightarrow \text{R}_2\text{C}(\text{CH}_2)\text{CR}_2 ]

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various products.

Scientific Research Applications

Diiodomethane (13C) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropanes and other carbon-carbon bond-forming reactions.

    Biology: The compound is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It is employed in the development of radiopharmaceuticals and diagnostic agents.

    Industry: Diiodomethane (13C) is used in the determination of the density of minerals and other solid samples due to its high density

Comparison with Similar Compounds

Diiodomethane (13C) can be compared with other similar compounds such as:

    Diiodomethane (12C): The non-isotopically labeled version of diiodomethane.

    Dichloromethane: A similar compound where the iodine atoms are replaced by chlorine atoms.

    Dibromomethane: A compound where the iodine atoms are replaced by bromine atoms.

    Iodomethane (13C): A compound with a single iodine atom and the carbon-13 isotope.

Diiodomethane (13C) is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies .

Properties

IUPAC Name

diiodo(113C)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.828 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86128-37-2
Record name 86128-37-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodomethane (13C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.